molecular formula C22H23N3O B2419205 N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-22-8

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2419205
CAS No.: 900012-22-8
M. Wt: 345.446
InChI Key: CSCYKRIRMIOVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic chemical compound designed for research purposes. It belongs to a class of molecules featuring a fused pyrrolo[1,2-a]pyrazine core, a structure of significant interest in medicinal chemistry. While specific biological data for this compound is not available in the current literature, its core scaffold is closely related to the well-studied 3,4-dihydroisoquinoline-2(1H)-carboxamide family. Compounds within this structural class have demonstrated a range of promising pharmacological activities in scientific studies, serving as a versatile scaffold for the development of bioactive molecules . Research on analogous structures has shown potent anti-inflammatory and analgesic effects in vivo, with some derivatives acting as selective inhibitors of the COX-2 enzyme . Furthermore, similar carboxamide derivatives have been investigated as multi-target ligands for complex neurological disorders, showing inhibitory activity against key enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are relevant targets for conditions such as depression and Alzheimer's disease . More recent research has also identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING (Stimulator of Interferon Genes) protein, highlighting their potential as anti-inflammatory agents for treating autoinflammatory diseases and acute kidney injury . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to explore its potential applications based on the established profile of its structural analogs.

Properties

IUPAC Name

1-phenyl-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(23-14-13-18-8-3-1-4-9-18)25-17-16-24-15-7-12-20(24)21(25)19-10-5-2-6-11-19/h1-12,15,21H,13-14,16-17H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYKRIRMIOVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl and phenylethyl groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl and phenylethyl groups onto the pyrrolo[1,2-a]pyrazine core.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-N-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide (furanylfentanyl)
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)

Uniqueness

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its pyrrolo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core and a phenethyl group. This structural configuration is believed to influence its biological interactions significantly.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Opioid Receptor Binding : Analogous compounds have been evaluated for their affinity to opioid receptors, which is crucial for analgesic activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell growth in vitro
Opioid Receptor BindingBinds to opioid receptors with varying affinities
CytotoxicityExhibits selective cytotoxicity towards cancer cells

Anticancer Studies

Recent studies have focused on the anticancer properties of related compounds. For instance, phenylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the core structure can enhance therapeutic potential. The effectiveness of these compounds is often assessed using cell viability assays.

Opioid Receptor Interaction

The biological evaluation of N-phenethyl derivatives has revealed their potential as opioid receptor modulators. Binding affinity studies show that certain substitutions on the phenethyl moiety can enhance or diminish receptor interaction. This is critical for developing pain management therapies.

Case Studies

  • Study on Anticancer Effects : A study published in Molecules explored a series of phenylpiperazine derivatives, including those structurally similar to N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine. Results indicated that compounds with specific halogen substitutions exhibited stronger cytotoxicity against MCF7 breast cancer cells compared to standard chemotherapeutics like doxorubicin .
  • Opioid Receptor Binding Analysis : Another investigation assessed various N-phenethyl analogs for their binding affinities to opioid receptors. The study found that modifications at the N-position significantly influenced binding efficacy and receptor activation profiles .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP21/m
Unit cell (Å)a=5.6113, b=6.4370, c=7.0923
Hydrogen bond (N–H⋯N)2.893 Å, 156°

Q. Table 2. Common Synthetic Routes

MethodYield RangeKey ReagentsReference
Pd-catalyzed arylation45–65%Pd(OAc)₂, XPhos, K₂CO₃
Asymmetric hydrogenation70–85% ee[Ir(COD)Cl]₂, chiral L4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.